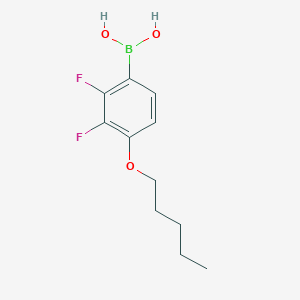
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BF2O3 . It is used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a pentyloxy group, and a boronic acid group .Chemical Reactions Analysis
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” has a molecular weight of 244.04 . It has a predicted boiling point of 355.0±52.0 °C and a predicted density of 1.19±0.1 g/cm3 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Boronic Acid-Catalyzed Reactions
Boronic acids, including those with difluoro substituents, serve as effective catalysts in various organic reactions. For instance, boronic acids have facilitated dehydrative amidation between carboxylic acids and amines, leading to the synthesis of α-dipeptides. This showcases boronic acids' role in peptide synthesis, an essential area of bioorganic chemistry (Wang, Lu, & Ishihara, 2018). Similarly, boronic acids have catalyzed the hydroboration of imines, demonstrating their utility in the reduction and functional group transformations essential for synthesizing complex organic molecules (Yin, Soltani, Melen, & Oestreich, 2017).
Protective Groups for Diols
Boronic esters derived from boronic acids act as protective groups for diols, facilitating the synthesis of sensitive organic molecules. This application is critical in synthesizing natural products and biologically active compounds, highlighting boronic acids' role in synthetic organic chemistry (Shimada, Urata, Fukuhara, Tsuneda, & Makino, 2018).
Sensing Applications
Phenylboronic acids, structurally related to "(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid," have been explored for their sensing capabilities, especially in detecting saccharides. This includes applications in glucose sensing, which is pivotal in diabetes management and research (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012). The ability of boronic acids to form reversible complexes with diols and saccharides is leveraged in developing responsive materials and biosensors.
Advanced Materials and Polymer Chemistry
The modification of polymers with boronic acid derivatives, including the development of polymeric Lewis acids and fluorescent sensors, underscores the importance of boronic acids in materials science. These modifications have led to materials with unique properties, such as fluorescence modulation and selective sensing capabilities, which have applications ranging from environmental monitoring to biotechnology (Sundararaman, Victor, Varughese, & Jäkle, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3-difluoro-4-pentoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQAXDDFSTKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614411 |
Source


|
| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid | |
CAS RN |
156684-91-2 |
Source


|
| Record name | B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156684-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

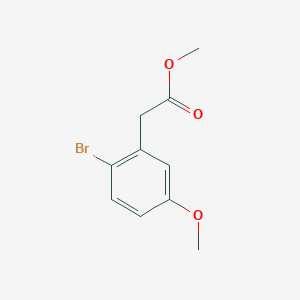
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
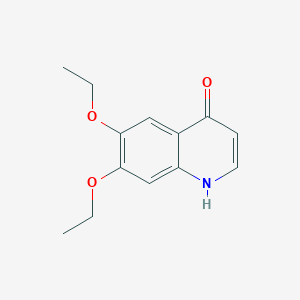
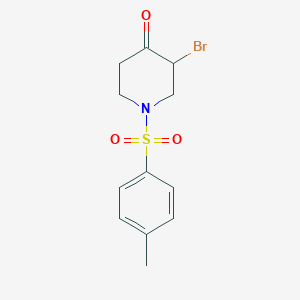
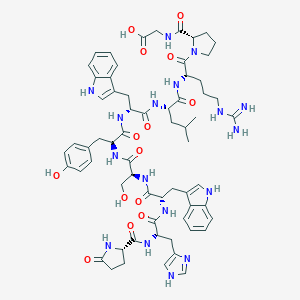
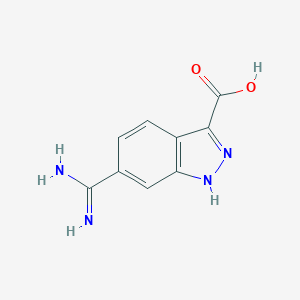
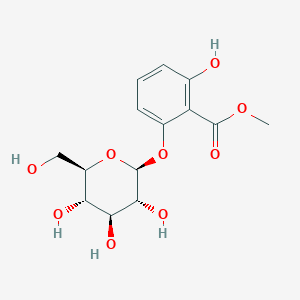
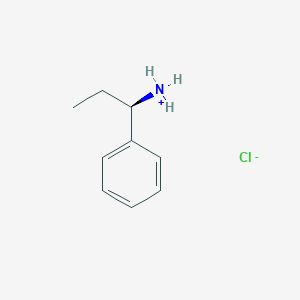
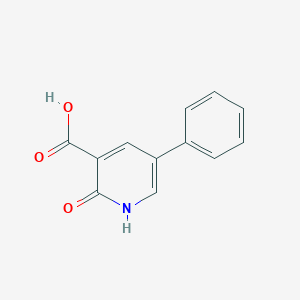
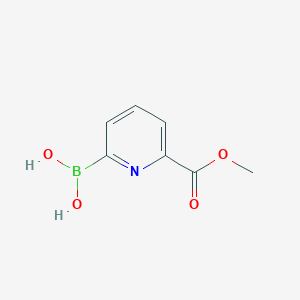
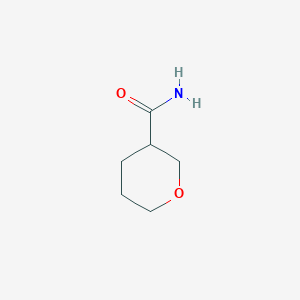
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)